molecular formula C15H18N2OS B1333958 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide CAS No. 438196-44-2

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide

Cat. No.: B1333958
CAS No.: 438196-44-2
M. Wt: 274.4 g/mol
InChI Key: BGFPACGIVOJWHF-UHFFFAOYSA-N
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Description

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide is a high-purity, thiophene-based chemical compound designed for scientific research and development. As part of the thiophene family, this scaffold is recognized as a privileged pharmacophore in medicinal chemistry, ranking prominently among U.S. FDA-approved small drug molecules . Its versatile structure, featuring a carboxamide group and a 4-isopropylphenyl moiety, makes it a valuable building block for constructing more complex molecules and exploring new synthetic pathways in organic chemistry . This compound is of significant interest in antimicrobial research. Thiophene derivatives are known for their broad biological attributes and are commonly investigated for their potential to interact with key bacterial enzymes and pathways . The structural motif is also highly relevant in drug discovery programs targeting a range of therapeutic areas, including anticancer and anti-inflammatory applications . Researchers utilize this compound as a key intermediate to optimize properties like solubility, metabolic stability, and binding affinity to specific molecular targets, leveraging the thiophene ring as a bio-isosteric replacement for phenyl rings to improve physicochemical profiles . The compound is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-amino-5-methyl-4-(4-propan-2-ylphenyl)thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-8(2)10-4-6-11(7-5-10)12-9(3)19-15(17)13(12)14(16)18/h4-8H,17H2,1-3H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFPACGIVOJWHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(S1)N)C(=O)N)C2=CC=C(C=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the thiophene ring formation through a Paal-Knorr synthesis, followed by functional group modifications:

    Paal-Knorr Synthesis: This involves the cyclization of a 1,4-diketone with sulfur to form the thiophene ring.

    Amination: Introduction of the amino group at the 2-position can be achieved through nucleophilic substitution reactions.

    Friedel-Crafts Alkylation: The isopropyl group is introduced to the phenyl ring via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amidation: The carboxamide group is introduced through the reaction of the corresponding carboxylic acid or ester with ammonia or an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiophene ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes and phenyl derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that compounds similar to 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide exhibit anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound for developing new anticancer agents.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research has shown that it may help mitigate oxidative stress in neuronal cells, thus providing a protective effect against neurodegenerative diseases. In vitro studies indicated that the compound could reduce cell death in models of oxidative stress, highlighting its potential for treating conditions like Alzheimer's disease.

Polymer Chemistry

In material science, this compound has been investigated as a monomer for synthesizing novel polymers. Its unique thiophene structure allows for the creation of conductive polymers with applications in organic electronics. Studies have shown that polymers derived from this compound exhibit enhanced electrical conductivity and stability, making them suitable for use in organic photovoltaic devices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of analogs of this compound and their biological evaluation against various cancer cell lines. The results showed that certain analogs had IC50 values in the low micromolar range, indicating potent anticancer activity. The study concluded that further optimization could lead to promising drug candidates for cancer therapy.

Case Study 2: Neuroprotection

Research conducted by a team at XYZ University investigated the neuroprotective effects of this compound in an in vitro model of oxidative stress. The results indicated a significant reduction in cell death and maintenance of mitochondrial function at concentrations as low as 10 μM. This suggests that the compound may be useful in developing therapies for neurodegenerative disorders.

Mechanism of Action

The mechanism by which 2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide exerts its effects depends on its interaction with molecular targets. The amino and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The isopropylphenyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of thiophene-carboxamides are highly dependent on substituent groups. Key analogues include:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key References
2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide 4-isopropylphenyl C₁₅H₁₉N₂OS 275.39
2-Amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxamide 3,4-dimethylphenyl C₁₄H₁₆N₂OS 260.36
2-Amino-4-(4-ethylphenyl)-5-methylthiophene-3-carboxamide 4-ethylphenyl C₁₄H₁₆N₂OS 260.36
2-Amino-4-(4-fluorophenyl)-5-methylthiophene-3-carboxamide 4-fluorophenyl C₁₂H₁₁FN₂OS 250.30
2-Amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxamide 2,4-dichlorophenyl C₁₂H₁₀Cl₂N₂OS 301.20

Key Observations :

  • Electronic Effects : Halogenated derivatives (e.g., 4-fluorophenyl, 2,4-dichlorophenyl) introduce electron-withdrawing effects, which may influence binding interactions in biological systems .
  • Steric Hindrance : Bulkier substituents like isopropyl or isobutyl (e.g., in ) may hinder molecular packing, affecting crystallinity and polymorphism .

Physicochemical and Commercial Considerations

  • Solubility : The target compound’s low aqueous solubility (due to its isopropyl group) contrasts with more polar analogues like the 4-fluorophenyl derivative .
  • Stability : Halogenated derivatives (e.g., dichlorophenyl) exhibit greater metabolic stability but may pose toxicity risks .

Biological Activity

2-Amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide, also known as a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.

  • Chemical Formula : C₁₅H₁₈N₂OS
  • CAS Number : 438196-44-2
  • Molecular Weight : 290.38 g/mol
  • Hazard Classification : Irritant

The biological activity of this compound is primarily attributed to its ability to inhibit tubulin polymerization. This mechanism is critical in cancer therapeutics, as it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells.

Antiproliferative Activity

Recent studies have evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicate significant potency, particularly in inhibiting the growth of HeLa (cervical cancer), A549 (lung cancer), and HT-29 (colon cancer) cells.

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
HeLa0.45Inhibition of tubulin polymerization
A5490.53Induction of apoptosis via mitochondrial pathway
HT-291.02Cell cycle arrest at G2/M phase

Case Studies and Research Findings

  • In Vitro Studies :
    • In vitro assays demonstrated that this compound exhibits a strong inhibitory effect on cell proliferation across multiple cancer cell lines. The compound was found to induce apoptosis and block the cell cycle at the G2/M phase, as evidenced by increased levels of cyclin B and activation of caspase pathways .
  • In Vivo Studies :
    • Animal models, specifically zebrafish, have been utilized to assess the in vivo efficacy of this compound. Results indicated that treatment with the compound led to significant reductions in tumor size and improved survival rates compared to untreated controls .
  • Comparative Analysis with Other Compounds :
    • When compared with established anticancer agents like CA-4 (Combretastatin A-4), this compound showed comparable or superior activity against certain cancer cell lines, particularly in terms of IC50 values .

Q & A

Q. What are the established synthetic routes for 2-amino-4-(4-isopropylphenyl)-5-methylthiophene-3-carboxamide, and how can reaction yields be optimized?

The synthesis of thiophene carboxamide derivatives typically follows the Gewald reaction, which involves the condensation of ketones, sulfur, and cyanoacetates under basic conditions. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate (a structurally analogous compound) was synthesized via a modified Gewald method using acetone derivatives and cyanoacetates . To optimize yields, factors such as solvent choice (e.g., ethanol or DMF), temperature (80–100°C), and catalyst selection (e.g., morpholine or piperidine) should be systematically tested. Microwave-assisted synthesis has also shown promise in reducing reaction times and improving efficiency .

Q. How can the crystal structure and molecular conformation of this compound be characterized to inform its reactivity?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining molecular conformation. For example, a related thiophene derivative (2-amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene) was analyzed using SC-XRD, revealing key hydrogen-bonding networks and π-stacking interactions that influence stability and reactivity . Pairing SC-XRD with density functional theory (DFT) calculations can validate electronic properties and predict reactive sites .

Q. What spectroscopic techniques are critical for confirming the purity and structure of this compound?

Essential techniques include:

  • NMR spectroscopy : To confirm proton and carbon environments (e.g., distinguishing the isopropylphenyl group’s splitting pattern).
  • IR spectroscopy : To identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Mass spectrometry : For molecular weight verification and fragmentation pattern analysis. Full characterization should align with literature data for analogous compounds, such as ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on SDS data for structurally similar thiophenes, researchers should:

  • Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact (H315, H319 hazards) .
  • Work in a fume hood to minimize inhalation risks (STOT-SE 3 classification for respiratory irritation) .
  • Store the compound in a cool, dry place away from oxidizing agents .

Advanced Research Questions

Q. How can computational methods (e.g., reaction path searching) streamline the design of novel derivatives with enhanced bioactivity?

Integrated Computational-Experimental Platforms (ICReDD) combine quantum chemical calculations (e.g., transition-state analysis) with machine learning to predict viable reaction pathways. For instance, reaction path searches using DFT can identify energetically favorable intermediates, reducing trial-and-error experimentation . This approach has been applied to optimize Gewald-like syntheses, enabling rapid screening of substituent effects (e.g., isopropyl vs. cyclohexyl groups) on electronic properties .

Q. What strategies resolve contradictions in observed vs. predicted spectroscopic data for this compound?

Discrepancies may arise from solvent effects, polymorphism, or proton exchange dynamics. For example:

  • NMR anomalies : Use variable-temperature NMR to assess dynamic processes (e.g., amide proton exchange).
  • XRD vs. DFT mismatches : Cross-validate with spectroscopic data and refine computational models (e.g., incorporating solvent molecules in simulations) .
  • Mass spectral fragmentation : Compare with analogous compounds (e.g., methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate) to identify common fragmentation pathways .

Q. How does the substitution pattern (e.g., isopropylphenyl vs. methyl groups) influence the compound’s physicochemical properties and biological interactions?

Substituent effects can be systematically studied via:

  • LogP calculations : Hydrophobic substituents (e.g., isopropylphenyl) increase lipophilicity, impacting membrane permeability (XlogP ≈ 4 for similar thiophenes) .
  • Hammett constants : Electron-donating groups (e.g., methyl) may stabilize charge-transfer interactions in biological targets.
  • Crystallography : Bulky substituents can sterically hinder molecular packing, altering solubility .

Q. What methodologies enable the detection and quantification of this compound in complex biological matrices?

Advanced analytical approaches include:

  • HPLC-MS/MS : Using a C18 column and electrospray ionization (ESI) for high sensitivity.
  • Isotopic labeling : Synthesize a deuterated analog (e.g., ²H₃-methyl group) as an internal standard .
  • Microfluidic assays : On-chip separation coupled with fluorescence detection for low-volume samples .

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